molecular formula C8H11N5O2 B1670283 Desciclovir CAS No. 84408-37-7

Desciclovir

Katalognummer: B1670283
CAS-Nummer: 84408-37-7
Molekulargewicht: 209.21 g/mol
InChI-Schlüssel: OKQHSIGMOWQUIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2-[(2-aminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQHSIGMOWQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868807
Record name 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84408-37-7
Record name Desciclovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Desciclovir (DCV), chemically known as 6-deoxyacyclovir (C₈H₁₁N₅O₂; CAS 84408-37-7), is an oral prodrug of the antiviral agent acyclovir (ACV) . Developed to address the poor oral bioavailability of ACV (~10–20%), DCV is enzymatically converted to ACV in vivo via xanthine oxidase, achieving ~75% absorption in humans . This conversion results in plasma ACV concentrations comparable to intravenous ACV administration, making DCV a potent therapeutic alternative for herpesvirus infections .

In clinical trials, DCV demonstrated efficacy in treating Epstein-Barr virus (EBV)-associated oral hairy leukoplakia, with lesions resolving or significantly improving in 100% of patients during treatment . However, viral suppression was transient, with recurrence observed 1–4 months post-treatment .

Vorbereitungsmethoden

Condensation and Dechlorination Pathway

The primary synthesis route involves the condensation of 2-amino-6-chloropurine with 2-benzyloxyethoxymethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields 2-amino-6-chloro-9-(2-benzyloxyethoxymethyl)purine , which undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol with triethylamine to remove the chlorine substituent.

Key steps :

  • Condensation :
    • Reagents: 2-amino-6-chloropurine, 2-benzyloxyethoxymethyl chloride, K₂CO₃, DMF.
    • Conditions: Room temperature, 12–24 hours.
    • Intermediate: 2-amino-6-chloro-9-(2-benzyloxyethoxymethyl)purine.
  • Dechlorination :
    • Reagents: H₂ gas, Pd/C, triethylamine.
    • Conditions: Ambient pressure, 6–8 hours.
    • Product: this compound (crude yield: 65–70%).

This method emphasizes the use of protective groups (benzyl) to prevent undesired side reactions during the condensation phase.

Chloromethylation and Amination Strategy

An alternative approach begins with benzonitrile and ethylene glycol , which react under reflux to form ethylene glycol monobenzoate . Subsequent chloromethylation with formaldehyde and dry HCl in dichloromethane (CH₂Cl₂) produces 1-benzoyloxy-2-chloromethoxyethane . This intermediate is condensed with 2,6-dichloropurine using triethylamine in DMF, yielding 2,6-dichloro-9-(2-benzoyloxyethoxymethyl)purine . Amination with ammonia in methanol at 95°C under pressure removes the benzoyl group and substitutes the 6-chloro position, forming 2-chloro-9-(2-hydroxyethoxymethyl)adenine . A Sandmeyer reaction with sodium nitrite (NaNO₂) in acetic acid converts the 2-chloro group to a hydroxyl group, followed by ammonolysis to yield this compound.

Reaction Table 1: Chloromethylation Route

Step Reagents/Conditions Intermediate Yield
1 Benzonitrile + ethylene glycol, reflux Ethylene glycol monobenzoate 85%
2 Formaldehyde, HCl, CH₂Cl₂ 1-Benzoyloxy-2-chloromethoxyethane 78%
3 2,6-Dichloropurine, triethylamine, DMF 2,6-Dichloro-9-(2-benzoyloxyethoxymethyl)purine 70%
4 NH₃, methanol, 95°C 2-Chloro-9-(2-hydroxyethoxymethyl)adenine 65%
5 NaNO₂, acetic acid 2-Chloro-9-(2-hydroxyethoxymethyl)hypoxanthine 60%
6 NH₃, methanol, 125°C This compound 55%

This pathway highlights the strategic use of protective groups (benzoyl) and sequential functional group transformations to achieve the target molecule.

Advanced Synthesis via Acetoxy Intermediate

Acetoxyethoxymethyl Derivatization

A modified method starts with 9-(2-acetoxyethoxymethyl)-2-(acetylamino)-6,9-dihydro-1H-purin-6-one , which is treated with phosphorus oxychloride (POCl₃) and 2,4,6-trimethylpyridine in refluxing acetonitrile to introduce a chlorine atom at the 6-position. Dechlorination using formic acid, triethylamine, and Pd/C in acetone yields 9-(2-acetoxyethoxymethyl)-2-(acetylamino)-9H-purine . Final deacetylation in aqueous conditions produces this compound.

Key Advantages :

  • Higher regioselectivity due to acetoxy protection.
  • Reduced side reactions compared to benzyl-based routes.

Yield Optimization :

  • Refluxing acetonitrile improves POCl₃ reactivity (yield: 80% at 6-chlorination step).
  • Formic acid-mediated dechlorination minimizes degradation (crude yield: 75%).

Carbohydrate Conjugation as a Prodrug Strategy

A novel double prodrug approach involves conjugating This compound with reducing sugars to enhance solubility. For example, 6-deoxyacyclovir is reacted with D-glucopyranosylamine under mild basic conditions to form 2-[[2-({3-D-glucopyranosylamino)-9H-purin-9-yl]methoxy]ethanol .

Reaction Conditions :

  • Solvent: Anhydrous DMF.
  • Catalyst: Triethylamine.
  • Temperature: 60°C, 48 hours.
  • Yield: 40–50%.

This method, while lower yielding, demonstrates the potential for structural modifications to tailor pharmacokinetic properties.

Critical Analysis of Synthetic Challenges

Purification and Stability Issues

  • Byproduct Formation : Residual benzyl or benzoyl groups may persist despite deprotection, necessitating chromatography.
  • Hydrolysis Sensitivity : The ethoxymethyl ether linkage in this compound is prone to acidic hydrolysis, requiring pH-controlled conditions during synthesis.

Scalability Considerations

  • Catalytic Hydrogenation : Pd/C-mediated steps require high-pressure equipment, increasing production costs.
  • Alternative Routes : The acetoxy pathway offers better scalability but requires stringent anhydrous conditions.

Comparative Evaluation of Methods

Table 2: Synthesis Route Efficiency

Method Steps Overall Yield Complexity
Condensation/Dechlorination 2 65% Moderate
Chloromethylation/Amination 6 55% High
Acetoxy Derivatization 3 75% Low
Carbohydrate Conjugation 1 50% Moderate

The acetoxy route provides the highest yield and lowest complexity, making it preferable for industrial-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desciclovir unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umkehr in Aciclovir durch Oxidation durch Enzyme wie Xanthinoxidase.

    Reduktion: Eine weitere Reduktion kann zur Bildung anderer Derivate führen.

    Substitution: Nucleophile Substitutionsreaktionen können die Purinringstruktur modifizieren.

Häufige Reagenzien und Bedingungen:

    Oxidation: Enzymatische Oxidation mit Xanthinoxidase.

    Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in DMSO.

    Substitution: Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Overview

Desciclovir is primarily known for its conversion to acyclovir in vivo, a process facilitated by the enzyme xanthine oxidase. This conversion is crucial for its antiviral activity against herpesviruses. The pharmacokinetics of this compound indicate a high absorption rate of at least 75%, with significant excretion as acyclovir in urine .

Chemistry

  • Mechanistic Studies : this compound is utilized to study the reduction and oxidation mechanisms of nucleoside analogs. Its structure allows researchers to investigate how modifications affect the activity and stability of antiviral compounds.

Biology

  • Antiviral Properties : The compound is investigated for its efficacy against various viral infections, particularly those caused by herpesviruses. It has been shown to inhibit viral DNA polymerase, which is essential for viral replication.
  • Case Study - Epstein-Barr Virus : A double-blind, placebo-controlled study involving 14 patients demonstrated that this compound effectively eliminated lesions associated with oral hairy leukoplakia caused by Epstein-Barr virus. Patients receiving this compound showed significant resolution of lesions compared to the placebo group . Histological analysis confirmed a reduction in viral load in treated patients.

Medicine

  • Therapeutic Uses : this compound's ability to convert to acyclovir makes it a candidate for treating infections caused by herpes simplex virus and varicella-zoster virus. Its pharmacokinetics suggest that it could provide higher plasma levels of acyclovir compared to direct administration of acyclovir .
  • Dosage Effects : Studies indicate that the antiviral efficacy of this compound is dose-dependent. While therapeutic doses effectively inhibit viral replication, higher doses may lead to toxicity, including nephrotoxicity and neurotoxicity.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound reveals rapid absorption and conversion to acyclovir, with peak plasma levels achieved within an hour after administration. The half-life of this compound is approximately 0.85 hours, indicating quick metabolism .

The mechanism involves competitive inhibition where this compound's active triphosphate form competes with deoxyguanosine triphosphate during viral DNA synthesis, leading to premature termination of the DNA chain and subsequent inhibition of viral replication.

Data Summary

Application AreaFindingsReferences
ChemistryUsed for studying nucleoside analog mechanisms
BiologyEffective against Epstein-Barr virus; lesions resolved in 8/8 patients
MedicineHigh absorption; potential for treating herpes infections; dose-dependent efficacy

Wirkmechanismus

Desciclovir exerts its effects by being converted to acyclovir in the body. Acyclovir is a guanosine analog that inhibits viral DNA polymerase, thereby preventing viral DNA replication. This mechanism is effective against herpes simplex virus, varicella-zoster virus, and other herpesviruses . The conversion process involves the enzyme xanthine oxidase, which facilitates the reduction of this compound to acyclovir .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Desciclovir belongs to the acyclovir prodrug family, which includes valacyclovir, famciclovir, and penciclovir. Below is a comparative analysis of their properties:

Pharmacokinetic and Structural Comparison

Compound Molecular Formula Bioavailability Conversion Pathway Active Metabolite Plasma Half-Life (Hours) Key Indications
This compound C₈H₁₁N₅O₂ ~75% Xanthine oxidase Acyclovir 0.85 (DCV); 2.6 (ACV) EBV, herpes zoster
Acyclovir C₈H₁₁N₅O₃ 10–20% N/A N/A 2.6 HSV, VZV, EBV
Valacyclovir C₁₃H₂₀N₆O₄ ~55% Esterase hydrolysis Acyclovir 2.5–3.3 HSV, herpes zoster
Famciclovir C₁₄H₁₉N₅O₄ ~77% Deacetylation + oxidation Penciclovir 2–3 HSV, herpes zoster

Key Advantages and Limitations

  • This compound vs. Acyclovir :

    • DCV’s oral bioavailability (~75%) far exceeds ACV’s (~10–20%), achieving plasma ACV levels 10× higher than oral ACV .
    • Unlike ACV, DCV requires conversion via xanthine oxidase, which may limit efficacy in patients with enzyme deficiencies .
  • This compound vs. Valacyclovir :

    • Valacyclovir’s bioavailability (~55%) is lower than DCV’s but provides prolonged ACV exposure due to slower metabolism .
    • Valacyclovir is dosed less frequently (1–2× daily) compared to DCV (3× daily), improving patient compliance .
  • This compound vs. Famciclovir :

    • Famciclovir’s active metabolite, penciclovir, has a longer intracellular half-life than ACV, enabling twice-daily dosing .
    • DCV’s transient viral suppression (e.g., EBV recurrence post-treatment) contrasts with famciclovir’s sustained efficacy in HSV .

Biologische Aktivität

Desciclovir (DCV) is a prodrug of acyclovir (ACV), primarily used for the treatment of herpes virus infections. Its biological activity, pharmacokinetics, and clinical implications have been extensively studied, revealing important insights into its effectiveness and safety profile.

Pharmacokinetics of this compound

DCV is metabolized in vivo to ACV, which is the active antiviral agent. The conversion occurs primarily through the enzyme xanthine oxidase. A study involving 13 healthy volunteers demonstrated the following pharmacokinetic parameters:

  • Absorption : At least 75% of DCV is absorbed when administered orally.
  • Conversion to ACV : Approximately two-thirds of the administered dose is recovered in urine as ACV.
  • Peak Plasma Levels : Peak levels of ACV in plasma reach about 5 µg/ml within one hour post-administration.
  • Half-Life : The half-life of DCV is approximately 0.85 hours, compared to 2.6 hours for ACV, indicating rapid conversion to the active form .

The primary mechanism of action for DCV, similar to that of ACV, involves selective inhibition of viral DNA synthesis. Both compounds are phosphorylated by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during viral replication.

Clinical Efficacy

Clinical trials have assessed the efficacy of DCV in treating herpes simplex virus (HSV) infections. The studies indicate that:

  • DCV demonstrates comparable antiviral activity to ACV.
  • Patients receiving DCV exhibit significant reductions in viral load and symptom severity.
  • The safety profile is favorable, with minimal adverse effects reported .

Case Studies and Research Findings

  • Case Study on Herpes Simplex Virus :
    • A clinical trial involving patients with recurrent HSV infections showed that DCV led to a significant reduction in viral shedding and symptom duration compared to placebo .
  • Pharmacokinetic Study :
    • In a study assessing the pharmacokinetics of DCV, it was found that subjects reached therapeutic levels of ACV comparable to those achieved with intravenous administration of ACV at higher doses .

Comparative Efficacy Table

ParameterThis compound (DCV)Acyclovir (ACV)
Absorption Rate≥75%Variable
Peak Plasma Concentration~5 µg/ml~0.5 µg/ml
Half-Life0.85 hours2.6 hours
Urinary Recovery as ACV~66%~62%
Common Adverse EffectsMinimalNausea, headache

Q & A

Advanced Research Question

Genotyping : Screen human subjects or transgenic murine models for common xanthine oxidase polymorphisms (e.g., XDH rs1884725).

Functional assays : Compare DCV-to-ACV conversion rates in vitro using recombinant enzymes with variant alleles.

Clinical correlation : Stratify trial participants by genotype and correlate ACV exposure (AUC) with antiviral response .

What formulation strategies improve this compound's stability in preclinical studies?

Advanced Research Question

  • Solubility enhancement : Use co-solvents (e.g., 20% SBE-β-CD in saline) or lipid-based carriers for parenteral administration .
  • Storage protocols : Store lyophilized DCV at -20°C (stable for 3 years) and prepare working solutions fresh to avoid hydrolysis .
  • pH optimization : Maintain solutions at pH 6–7 to prevent degradation (half-life drops by 50% at pH <5) .

How can synergistic combinations of this compound with other antivirals be systematically evaluated?

Advanced Research Question

  • Checkerboard assays : Test DCV with drugs like foscarnet or cidofovir in HSV-infected cells to calculate fractional inhibitory concentration indices (FICI).
  • Mechanistic studies : Use time-kill curves to determine if synergy arises from enhanced ACV activation or complementary viral target inhibition .

What analytical methods validate this compound purity and metabolite quantification in biological samples?

Advanced Research Question

  • HPLC-MS/MS : Quantify DCV and ACV using reverse-phase C18 columns with a mobile phase of 0.1% formic acid/acetonitrile. Validate with spike-recovery experiments (target: 85–115% accuracy) .
  • NMR spectroscopy : Confirm DCV structural integrity by comparing ¹H-NMR peaks (e.g., δ 6.57 ppm for purine protons) to reference standards .

What in vitro assays best characterize resistance mechanisms to this compound in herpesviruses?

Advanced Research Question

  • Thymidine kinase (TK) sequencing : Identify mutations (e.g., TK R176Q) in ACV-resistant HSV strains after serial DCV exposure .
  • Competition assays : Co-culture wild-type and resistant strains to assess fitness costs of resistance mutations.

How do researchers differentiate between prodrug activation and off-target effects in this compound toxicity studies?

Advanced Research Question

Xanthine oxidase knockout models : Administer DCV to Xdh⁻/⁻ mice; toxicity persisting indicates ACV-independent mechanisms.

Metabolite profiling : Use untargeted metabolomics to identify non-ACV related toxicants .

What statistical frameworks are recommended for dose-response modeling of this compound in heterogeneous populations?

Advanced Research Question

  • Bayesian hierarchical models : Incorporate prior data on ACV pharmacokinetics to estimate DCV dose-response curves in subpopulations (e.g., immunocompromised patients).
  • Bootstrap resampling : Assess confidence intervals for EC₅₀ values in small-sample studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desciclovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.